molecular formula C14H9ClN4O3 B15213021 N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide CAS No. 89331-91-9

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide

Cat. No.: B15213021
CAS No.: 89331-91-9
M. Wt: 316.70 g/mol
InChI Key: CZMILRFMMBGUSL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group at the 5-position of the indazole ring, and a carboxamide functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the indazole core play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1H-indazole-1-carboxamide: Lacks the nitro group, which may result in different biological activities and properties.

    5-nitro-1H-indazole-1-carboxamide: Lacks the 4-chlorophenyl group, which may affect its interaction with molecular targets.

    N-(4-chlorophenyl)-5-nitro-1H-indazole: Lacks the carboxamide group, which may influence its solubility and reactivity.

The presence of the 4-chlorophenyl, nitro, and carboxamide groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

CAS No.

89331-91-9

Molecular Formula

C14H9ClN4O3

Molecular Weight

316.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-nitroindazole-1-carboxamide

InChI

InChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20)

InChI Key

CZMILRFMMBGUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)Cl

Origin of Product

United States

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